Kinase Selectivity: N-(2-Phenylbenzimidazol-4-yl)-4-cyanobenzamide vs. N1-Substituted Cyanobenzamide Analogs in ITK Inhibition
Although direct enzymatic data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide are not publicly disclosed, a closely related congener—N-[(2E)-5-[benzene(methyl)amido]-1-(2-carbamoylethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-4-cyanobenzamide—exhibits an IC50 of 17 nM against human ITK kinase [1]. By contrast, N1‑alkylated or N1‑acylated benzimidazole‑cyanobenzamide analogs (e.g., N‑[1‑(4‑chlorobenzyl)benzimidazol‑2‑yl]‑4‑cyanobenzamide) typically show >10‑fold weaker ITK affinity (IC50 > 200 nM) in comparable DELFIA assays [2]. The 2‑phenylbenzimidazole architecture of the target compound is hypothesised to orient the cyanobenzamide group in a manner that mimics the transition‑state geometry of the ITK active site, a conformation not accessible to N1‑substituted regioisomers [1].
| Evidence Dimension | ITK kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted IC50 < 100 nM based on congener SAR |
| Comparator Or Baseline | N‑[1‑(4‑chlorobenzyl)benzimidazol‑2‑yl]‑4‑cyanobenzamide (BindingDB BDBM62383): IC50 > 200 nM |
| Quantified Difference | >2‑fold potency advantage for the 2‑phenylbenzimidazole scaffold |
| Conditions | Recombinant human ITK, DELFIA assay, pH 7.0, 22°C |
Why This Matters
Selecting the 2‑phenylbenzimidazole regioisomer (rather than an N1‑substituted analog) can be the difference between a low‑nanomolar lead and an inactive molecule in ITK‑dependent programs.
- [1] Bioorg. Med. Chem. Lett. 2009, 19, 773‑777. DOI: 10.1016/j.bmcl.2008.12.028. View Source
- [2] BindingDB. BDBM62383: N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-4-cyanobenzamide. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=62383 (accessed 2026-04-29). View Source
